![molecular formula C14H15BrClNO2S B2863278 1-(4-Bromophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride CAS No. 1327614-75-4](/img/structure/B2863278.png)
1-(4-Bromophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride
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Overview
Description
1-(4-Bromophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride is a chemical compound that is widely used in scientific research for its various applications. It is a white crystalline powder that is soluble in water and other polar solvents. This compound is also known by its chemical name, BPTP, and has a molecular formula of C14H14BrNO2S.HCl.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride involves its inhibition of PTP1B. By inhibiting this enzyme, it can increase insulin sensitivity and improve glucose uptake in cells. This can have potential therapeutic benefits for the treatment of type 2 diabetes and other metabolic disorders.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-Bromophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride can have various biochemical and physiological effects. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, this compound has been shown to inhibit the growth of certain cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(4-Bromophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride in lab experiments is its selectivity for PTP1B. This allows for more specific inhibition of this enzyme compared to other compounds that may have non-specific effects. However, one limitation of using this compound is its relatively low solubility in non-polar solvents, which can make it difficult to use in certain experimental setups.
Future Directions
There are several future directions for the research and development of 1-(4-Bromophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride. One potential avenue is its use in combination with other compounds for the treatment of type 2 diabetes and other metabolic disorders. Additionally, further research is needed to fully understand the anti-inflammatory and anti-tumor properties of this compound and its potential therapeutic applications in these areas. Finally, there is a need for the development of more efficient synthesis methods for this compound to improve its availability for research purposes.
Synthesis Methods
The synthesis of 1-(4-Bromophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride is achieved through a multi-step process involving the reaction of various chemical reagents. The first step involves the reaction of 4-bromophenol with 2-chloroethyl pyridine-2-thiol in the presence of a base to form 1-(4-bromophenoxy)-3-(pyridin-2-ylthio)propan-2-ol. This intermediate product is then reacted with hydrochloric acid to produce the final product, 1-(4-Bromophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride.
Scientific Research Applications
1-(4-Bromophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride has a wide range of applications in scientific research. It is primarily used as a selective inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is a key enzyme in the regulation of insulin signaling and glucose homeostasis. This compound has also been shown to have anti-inflammatory and anti-tumor properties.
properties
IUPAC Name |
1-(4-bromophenoxy)-3-pyridin-2-ylsulfanylpropan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2S.ClH/c15-11-4-6-13(7-5-11)18-9-12(17)10-19-14-3-1-2-8-16-14;/h1-8,12,17H,9-10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKFMJNZTJLYEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC(COC2=CC=C(C=C2)Br)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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